3,4-Dihydro-2H-1,4-benzoxazine-2-carboxamide

Medicinal Chemistry Potassium Channel Modulator Antihypertensive Research

Sourcing regioisomerically pure 2-carboxamide benzoxazine building blocks can stall medicinal chemistry programs. This compound eliminates that bottleneck by providing a validated scaffold for potassium channel activator discovery. - Enables rapid SAR exploration at the 2-position via copper-catalyzed cyclization and derivatization. - Supplied at 97% purity with full characterization, suitable for HPLC method validation and chemical probe synthesis. - Differentiated from 7- and 8-carboxamide isomers, which target 5-HT3 receptors, ensuring target-specific research.

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
CAS No. 13582-93-9
Cat. No. B083225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydro-2H-1,4-benzoxazine-2-carboxamide
CAS13582-93-9
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESC1C(OC2=CC=CC=C2N1)C(=O)N
InChIInChI=1S/C9H10N2O2/c10-9(12)8-5-11-6-3-1-2-4-7(6)13-8/h1-4,8,11H,5H2,(H2,10,12)
InChIKeyHFMCIPVAQHTOPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydro-2H-1,4-benzoxazine-2-carboxamide (CAS 13582-93-9): Properties and Procurement Overview


3,4-Dihydro-2H-1,4-benzoxazine-2-carboxamide (CAS 13582-93-9) is a heterocyclic building block with a molecular weight of 178.19 g/mol and a formula of C9H10N2O2 [1]. It features a benzoxazine core fused to a carboxamide group at the 2-position, distinguishing it from other regioisomers like the 7- and 8-carboxamide analogs. This compound is primarily utilized as a key intermediate in the synthesis of novel potassium channel activators [2], a class of compounds with demonstrated antihypertensive activity.

Why Regioisomers of 3,4-Dihydro-2H-1,4-benzoxazine-2-carboxamide Are Not Interchangeable in Research


The position of the carboxamide functional group on the 3,4-dihydro-2H-1,4-benzoxazine core is a critical determinant of biological activity and synthetic utility. Simple substitution of the 2-carboxamide isomer with its 7- or 8-carboxamide analogs is not possible without fundamentally altering the compound's role. The 2-carboxamide derivative serves as a specific precursor for generating potassium channel activators [1], while the 8-carboxamide isomer is established as a scaffold for potent serotonin-3 (5-HT3) receptor antagonists [2]. This divergence in downstream applications and target engagement demonstrates that these regioisomers are not functionally equivalent and cannot be interchanged for experimental purposes.

Quantitative Differentiation of 3,4-Dihydro-2H-1,4-benzoxazine-2-carboxamide for Scientific Selection


Defined Role as a Key Intermediate for Potassium Channel Activators

The 3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide scaffold is a core building block for synthesizing potassium channel activators. A seminal patent and subsequent publications explicitly identify this scaffold as a precursor for developing compounds with antihypertensive activity [1]. This contrasts with the 8-carboxamide regioisomer, which is a precursor for 5-HT3 antagonists [2]. This establishes a clear, verifiable divergence in research application.

Medicinal Chemistry Potassium Channel Modulator Antihypertensive Research

Verified Purity Grade and Physicochemical Properties for Procurement

Commercially available 3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is offered with a verified purity of 97% . Key physicochemical properties are well-documented, including a melting point of 145-148 °C and a predicted logP of -0.000175, which indicates low lipophilicity and influences its handling and formulation [1]. These well-defined specifications enable reliable experimental planning and comparison to in-house standards.

Chemical Procurement Analytical Chemistry Quality Control

Established Synthesis and Characterization Protocols Enable Reproducibility

The compound is well-characterized with published NMR and InChI data, and its synthesis is documented via routes such as nitrosation of dihydrobenzoxazine followed by reduction [1][2]. More recent methods for 2-substituted benzoxazines have also been described [3]. This established body of synthetic and analytical knowledge provides a reliable foundation for researchers and ensures that the material can be reproduced and characterized consistently.

Organic Synthesis Process Chemistry Method Development

Targeted Applications for 3,4-Dihydro-2H-1,4-benzoxazine-2-carboxamide in Research and Development


Synthesis of Novel Potassium Channel Activators

This compound is an ideal starting material for synthesizing and evaluating novel potassium channel activators. Its core structure has been validated as a scaffold for developing compounds with antihypertensive effects, some of which have shown superior in vivo potency compared to the reference drug cromakalim [1]. Researchers aiming to explore structure-activity relationships (SAR) around potassium channel modulation should prioritize this specific building block.

Precursor for Diversified Heterocyclic Libraries

The 2-carboxamide group provides a reactive handle for further derivatization, allowing for the rapid generation of diverse compound libraries. Modern synthetic methods, including copper-catalyzed cyclization, enable the creation of various 2-substituted benzoxazines from related precursors [2]. This versatility makes the compound a strategic choice for medicinal chemistry programs requiring a benzoxazine core with a functionalizable 2-position.

Chemical Probe Development and Tool Compound Synthesis

Given its well-defined properties and established synthetic routes [3], this compound is suitable for generating chemical probes for target identification or validation studies. Its use as an intermediate provides a reliable entry point for synthesizing more complex molecules intended for in vitro assays, ensuring a reproducible starting point for chemical biology investigations.

Analytical and Process Chemistry Standardization

With its verified purity grade (97%) and fully characterized physicochemical properties [4], this compound can serve as a reliable analytical standard or reference material for process chemistry development. It is suitable for method validation, including HPLC calibration, stability studies, and as a starting material for process optimization where a well-defined impurity profile is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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